Porrigenic acid
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Overview
Description
Porrigenic acid is a lipid. It has a role as a metabolite.
Scientific Research Applications
Cytotoxic Properties of Porrigenic Acid
Cytotoxic Fatty Acid from Pleurocybella porrigens this compound, a new conjugated ketonic fatty acid, was isolated from Pleurocybella porrigens. It demonstrated cytotoxic activity against myeloma THP-1 cells without significant toxicity against B16F1 melanoma. This study marked the first report of the isolation and structural elucidation of this compound as a cytotoxic constituent (Hasegawa et al., 2007).
Antioxidant Activity in Mushrooms
Optimization of Extraction Time and Temperature for Antioxidant Activity In research on edible wild mushrooms, specifically Pleurotus porrigens, the extraction time and temperature were optimized to maximize antioxidant activities. The study employed response surface methodology, indicating the potential of P. porrigens in antioxidant applications (Yim et al., 2012).
Biogenic Silica Studies
Several studies focus on biogenic silica, although not directly related to this compound, they shed light on related biogenic processes:
Solubility of Biogenic Silica in Marine Sediments Research on the solubility of biogenic silica in marine sediments provided insights into the interaction between biogenic silica and detrital material, influencing the silica cycle in marine environments (Dixit et al., 2001).
Biogenic Aggregation in Soil Improvement A study explored how biogenic aggregation, influenced by manures, affects soil chemical and structural properties. This included the effect on nutrient availability, acidity neutralization, and organic matter content (Melo et al., 2019).
Additional Insights from Pleurocybella porrigens
Isolation of N-acetylneuraminic Acid and N-glycolylneuraminic Acid This study identified significant amounts of N-acetylneuraminic acid and N-glycolylneuraminic acid in Pleurocybella porrigens, contributing to understanding its toxic properties in certain poisoning incidents (Takata et al., 2009).
Properties
Molecular Formula |
C18H30O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(10E,12E,14S)-14-hydroxy-9-oxooctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h9-10,13-14,16,19H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+/t16-/m0/s1 |
InChI Key |
GDCBVHSUEZTUIW-NRJQCZOGSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCC(C=CC=CC(=O)CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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